molecular formula C22H29N3O5S B4107806 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide

4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide

Cat. No. B4107806
M. Wt: 447.5 g/mol
InChI Key: LBWUEOLHWTWDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4) that plays a critical role in gene expression regulation.

Mechanism of Action

4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide exerts its therapeutic effects by inhibiting the activity of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide, a protein that plays a critical role in the regulation of gene expression. 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide is a member of the bromodomain and extraterminal (BET) family of proteins that bind to acetylated histones and regulate the transcription of genes. 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide is overexpressed in many cancer types, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. In addition, 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide plays a critical role in the regulation of inflammatory responses, and its inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide has been shown to have potent effects on the regulation of gene expression. Its inhibition of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide activity leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. In cancer cells, this leads to the suppression of tumor growth and induction of apoptosis. In addition, it has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide also has potential applications in cardiovascular diseases by reducing the expression of genes involved in vascular smooth muscle cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide is its potent inhibitory activity against 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide. This makes it a valuable tool for studying the role of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide in various diseases, including cancer and inflammation. However, one of the limitations of using 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide. One area of focus is the development of more potent and selective inhibitors of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide. This will allow for more precise targeting of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide activity and reduce the potential for off-target effects. Another area of research is the identification of biomarkers that can predict the response to 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide inhibitors. This will allow for more personalized treatment strategies for patients with cancer and other diseases. Finally, the combination of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of research that has shown promise in preclinical studies.

Scientific Research Applications

4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It is a potent inhibitor of 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide, which plays a critical role in the regulation of gene expression. 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide is overexpressed in many cancer types, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. In addition, 4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. It also has potential applications in cardiovascular diseases by reducing the expression of genes involved in vascular smooth muscle cell proliferation.

properties

IUPAC Name

4-(butanoylamino)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-5-8-21(26)23-17-11-9-16(10-12-17)22(27)24-19-15-18(13-14-20(19)30-4)31(28,29)25(6-2)7-3/h9-15H,5-8H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWUEOLHWTWDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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